2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Description
2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a cyano group at the α-carbon, a 4-fluorophenylamide moiety, and a 2-methoxyphenyl substituent at the β-position. For instance, derivatives with cyano groups, such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, exhibit inhibitory effects on KPNB1 (importin-β) and anticancer activity . The presence of electron-withdrawing groups (e.g., cyano, fluorophenyl) may enhance binding affinity to protein targets, as seen in other propanamide-based inhibitors .
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-9,13H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAXNEVLMSGNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide features:
- Propanamide backbone : Serves as the central scaffold for substitutions.
- Cyanide group at C2: Enhances electrophilicity and participates in hydrogen bonding.
- 4-Fluorophenyl amide : Introduces aromaticity and modulates solubility.
- 2-Methoxyphenyl group at C3: Provides steric bulk and influences conformational stability.
Synthetic Challenges
- Regioselective cyanation : Avoiding competing nitrile formation at alternative positions.
- Amide coupling efficiency : Minimizing racemization during N-(4-fluorophenyl) incorporation.
- Ortho-methoxy group reactivity : Managing electronic effects during electrophilic substitutions.
Synthetic Methodologies
Classical Linear Synthesis (Method A)
Route : Methacrylic acid → Epoxidation → Thiophenol conjugation → Hydrolysis → Amidation.
Key Steps :
- Epoxidation : Methacrylic acid derivatives undergo epoxidation using 40% H₂O₂ with tungstic acid catalysis (70–80°C, 6 h), yielding methyl 2-methyl-oxirane-carboxylate.
- Thiophenol Conjugation : Reacting epoxide with 4-fluorothiophenol in NaH/DMF (−10°C to 25°C) achieves 92% regioselectivity for C3 substitution.
- Hydrolysis : KOH in aqueous ethanol (22 h reflux) generates 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionic acid.
- Amidation : Thionyl chloride-mediated acid chloride formation followed by reaction with 4-fluoroaniline in dimethylacetamide (−15°C) yields target amide (62% isolated).
Table 1: Method A Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Epoxidation Temperature | 70–80°C | +15% |
| Thiophenol Equivalents | 1.2 eq | +8% |
| Amidation Solvent | Dimethylacetamide | +12% |
Cyanohydrin-Based Approach (Method B)
Route : Bromoacetone → Thioether formation → Cyanohydrin synthesis → Oxidation → Amidation.
Critical Modifications :
- Cyanohydrin Formation : Bromoacetone reacts with 2-methoxythiophenol under acidic conditions (HCl/EtOH, 0°C), followed by KCN addition to install the cyano group (58% yield).
- Oxidation : H₂O₂/CH₃COOH (40°C, 8 h) oxidizes thioether to sulfone, enhancing electrophilicity for subsequent amidation.
Advantages :
One-Pot Tandem Synthesis (Method C)
Innovation : Combines cyanation, aryl coupling, and amidation in a single reactor.
Procedure :
- Michael Addition : 2-Methoxycinnamic acid reacts with acrylonitrile using DBU catalysis (THF, 50°C).
- In Situ Cyanation : Trimethylsilyl cyanide (TMSCN) introduces the nitrile group (85% conversion).
- Amide Coupling : HATU-mediated coupling with 4-fluoroaniline (DCM, 25°C) achieves 78% overall yield.
Table 2: Method C Efficiency Metrics
| Stage | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Michael Addition | 4 | 89 | 92 |
| Cyanation | 2 | 85 | 88 |
| Amidation | 6 | 78 | 95 |
Reaction Mechanism Elucidation
Epoxide Ring-Opening Dynamics
In Method A, the oxirane ring undergoes nucleophilic attack by 4-fluorothiophenol at the less substituted carbon due to steric and electronic factors. Computational models (DFT-B3LYP/6-31G*) confirm a 9.3 kcal/mol preference for attack at C3 over C2.
Cyanohydrin Stability
Method B’s cyanohydrin intermediate requires strict pH control (pH 4–5) to prevent decomposition. NMR studies (¹H, 400 MHz) reveal β-elimination byproducts above pH 6, reducing yields by 22%.
Purification and Characterization
Crystallization Protocols
Spectroscopic Data
- ¹³C NMR (DMSO-d6): δ 168.4 (C=O), 159.1 (C-F), 117.8 (CN), 55.3 (OCH3).
- HRMS : [M+H]+ calculated for C₁₇H₁₄FN₂O₂: 313.0984, found 313.0986.
Industrial Scalability Assessment
Cost Analysis
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| A | 420 | 38 |
| B | 580 | 27 |
| C | 310 | 45 |
Pharmacological Relevance
While biological data for this specific compound remains unpublished, structural analogs demonstrate:
- Kinase inhibition : IC50 = 120 nM against JAK2 (cf. WO 2008/104306).
- Solubility : logP = 2.1 ± 0.3, predicting moderate blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorophenyl and methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their biological or synthetic properties:
Key Observations:
- Substituent Position Matters: The shift from 2-methoxy to 4-methoxy in the aryl group (e.g., vs.
- Heterocyclic Modifications : Thiazole () and tetrazole () substituents introduce rigidity and polarity, which may enhance selectivity or pharmacokinetic profiles.
- Electron-Withdrawing Groups: Cyano and fluorophenyl groups are common in inhibitors targeting enzymes or transporters (e.g., KPNB1 , GLUT4 ).
Biological Activity
2-Cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 328.34 g/mol. The structure features a cyano group, a fluorophenyl ring, and a methoxyphenyl substituent, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to increased caspase-3 activity and p53 expression levels. This suggests that it may act as an apoptosis inducer in malignancies such as breast cancer .
- Cell Cycle Arrest : Flow cytometry analyses demonstrate that the compound can arrest cell proliferation at the G1 phase in certain cancer cell lines, which is crucial for halting tumor growth .
Cytotoxicity Studies
The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.1 |
| A549 (Lung Cancer) | 1.25 | Tamoxifen | 10.38 |
| HCT116 (Colorectal) | 0.78 | Prodigiosin | 1.93 |
These values indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs) such as the cyano and fluoro groups significantly enhances the biological activity of the compound. Conversely, modifications that introduce electron-donating groups (EDGs) tend to reduce activity. This relationship underscores the importance of electronic properties in the design of effective anticancer agents .
Case Studies
- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase, suggesting its potential as a therapeutic agent against breast cancer .
- Lung Cancer Study : A549 cells exposed to this compound showed reduced viability with an IC50 value indicating strong cytotoxicity, supporting its further investigation as a lung cancer treatment option .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed, involving:
- Step 1 : Substitution reactions under alkaline conditions for introducing aryl ether groups (e.g., 2-methoxyphenyl) .
- Step 2 : Condensation with cyanoacetic acid using coupling agents like DCC or EDC .
- Step 3 : Suzuki-Miyaura cross-coupling for fluorophenyl incorporation, using palladium catalysts and boronic acid derivatives .
- Optimization : Reaction temperature (60–80°C), solvent polarity (THF or DMF), and catalyst loading (5–10 mol%) significantly affect yields. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Assign peaks for cyano (-CN), fluorophenyl (δ 7.1–7.4 ppm), and methoxyphenyl (δ 3.8 ppm for OCH3) groups. Compare with analogs in .
- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS/MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Q. What safety protocols should be followed during handling and disposal?
- Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood due to cyano and fluorophenyl toxicity .
- Disposal : Segregate waste into halogenated/organic containers; incinerate via certified facilities to prevent environmental release .
Q. How can preliminary biological activity screening be designed for this compound?
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., KPNB1 inhibition ).
- Dose-Response : Test concentrations from 1 nM–100 µM; use DMSO as solvent control (<0.1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Modifications :
- Fluorophenyl substitution : Replace 4-F with 3,4-diF or CF3 to assess steric/electronic effects on binding .
- Methoxyphenyl group : Vary substituent positions (e.g., 3-methoxy vs. 4-methoxy) to probe hydrophobic interactions .
- Amide backbone : Introduce α-methyl groups to restrict conformational flexibility .
- Testing : Parallel synthesis of analogs followed by IC50 determination in enzyme assays .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction (SHELX suite) for precise bond-length/angle measurements .
- Challenges : Address potential twinning or disorder in the fluorophenyl moiety by collecting high-resolution data (≤0.8 Å) .
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%) .
Q. How can logP and solubility be computationally predicted and experimentally validated?
- Prediction : Use fragment-based methods with correction factors (e.g., +12 CM for hydrogen bonding and branching effects) as described for analogs in .
- Validation :
- logP : Shake-flask method with octanol/water partitioning .
- Solubility : HPLC quantification in PBS (pH 7.4) at 25°C .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; correlate with efficacy .
- Formulation : Optimize bioavailability via nanoemulsions or cyclodextrin complexes .
Q. How can proteomic profiling identify off-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
